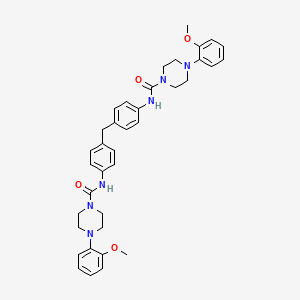
Diphenylmethane-4,4'-diisocyanate-MOPP-adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethane-4,4'-diisocyanate-MOPP-adduct is a complex organic compound with a unique structure that includes multiple aromatic rings and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethane-4,4'-diisocyanate-MOPP-adduct typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the methoxyphenyl groups, and the coupling of these intermediates to form the final product. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethane-4,4'-diisocyanate-MOPP-adduct can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Diphenylmethane-4,4'-diisocyanate-MOPP-adduct has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for studying protein-ligand interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Diphenylmethane-4,4'-diisocyanate-MOPP-adduct involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used as a protecting group in organic synthesis.
Uniqueness
Diphenylmethane-4,4'-diisocyanate-MOPP-adduct is unique due to its complex structure, which includes multiple aromatic rings and piperazine moieties. This complexity gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-[4-[[4-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]phenyl]methyl]phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N6O4/c1-46-34-9-5-3-7-32(34)40-19-23-42(24-20-40)36(44)38-30-15-11-28(12-16-30)27-29-13-17-31(18-14-29)39-37(45)43-25-21-41(22-26-43)33-8-4-6-10-35(33)47-2/h3-18H,19-27H2,1-2H3,(H,38,44)(H,39,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTELWWWJPQQNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)N5CCN(CC5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B8006745.png)
![disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B8006750.png)
![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)
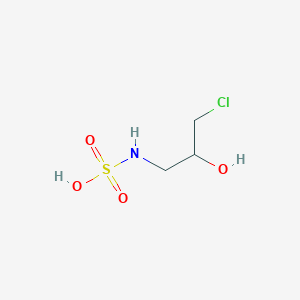
![N-[4-methyl-3-(3-oxobutanoylamino)phenyl]-3-oxobutanamide](/img/structure/B8006767.png)
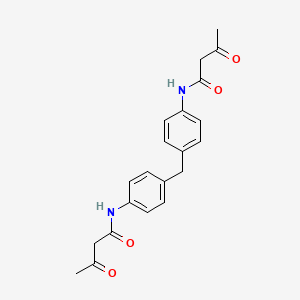
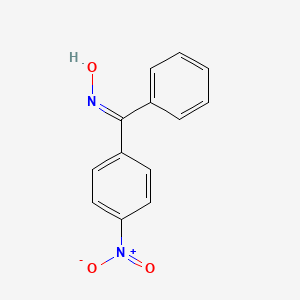
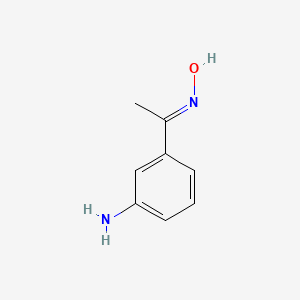
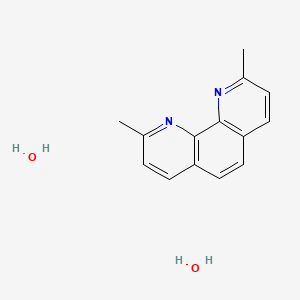

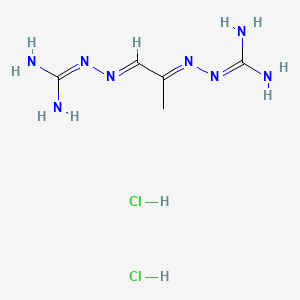
![(E)-2-phenyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]-2,3-dihydrochromen-4-imine](/img/structure/B8006829.png)
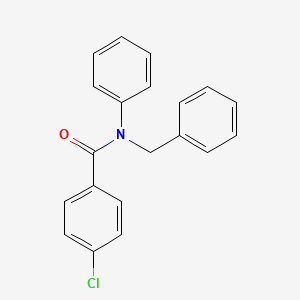
![N-[(2Z)-2-Cyano-3-(dimethylamino)prop-2-en-1-ylidene]-N-methylmethanaminium perchlorate](/img/structure/B8006847.png)
